molecular formula C11H10F2O4 B2671645 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid CAS No. 854137-62-5

3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No. B2671645
M. Wt: 244.194
InChI Key: QFJVDKGNKHMEFX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C11H10F2O4 . It has a molecular weight of 244.19 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+ . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid” is a powder at room temperature . Its molecular weight is 244.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

  • Structural Analysis and Spectroscopy

    • A study on a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, highlighted its characterization through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This research can be relevant for understanding the structural and spectroscopic properties of 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid (Venkatesan et al., 2016).
  • Hydrogen-bonded Chain Formation

    • Research on (E)-4-methoxycinnamic acid, a related compound, revealed how molecules are linked into chains by hydrogen bonds and weak intermolecular interactions. This could suggest similar properties for 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid in forming three-dimensional network structures (Yang et al., 2006).
  • Synthesis and Chemical Reactions

    • A study on the synthesis and reactions of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provides insights into the chemical behavior and potential reactions that could be applicable to 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid (Pimenova et al., 2003).
  • Bioactive Compounds from Marine-Derived Fungi

    • Research on bioactive phenyl ether derivatives from the fungus Aspergillus carneus, including compounds structurally similar to 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid, highlights the potential for discovering new bioactive compounds with various applications (Xu et al., 2017).
  • Antioxidant Activity of Hydroxycinnamic Acid Derivatives

    • A study on the nitrogen dioxide radical-scavenging activity of hydroxycinnamic acid derivatives, similar in structure to 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid, offers insights into the antioxidant properties of these compounds (Kong et al., 2004).
  • Application in MALDI-TOF-MS Matrices

    • Research on matrices used in matrix-assisted laser desorption/ionization time-of-flight mass spectrum (MALDI-TOF-MS), specifically 3,5-dimethoxy-4-hydroxycinnamic acid (also known as sinapinic acid), can be relevant to understanding the potential application of 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid in mass spectrometry (Qian & Huang, 2005).
  • Radical Copolymerization

    • A study on the radical copolymerization of bio-based ferulic acid, a compound structurally related to 3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid, with ethylenic monomers, offers insights into the potential for polymer synthesis and applications in material science (Sun et al., 2016).

properties

IUPAC Name

(E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJVDKGNKHMEFX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid

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